N,N-diethylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-4-6(5-2)9(3,7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMETYAQIUBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178412 | |
| Record name | N,N-Diethylmethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-61-0 | |
| Record name | N,N-Diethylmethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethylmethanesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylmethanesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylmethanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-Diethylmethanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQB6WRX952 | |
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Synthetic Methodologies and Advanced Preparative Strategies for N,n Diethylmethanesulfonamide
Established Synthetic Pathways for N,N-Diethylmethanesulfonamide
The conventional and most direct method for synthesizing this compound relies on the reaction of a methylsulfonyl halide with diethylamine (B46881). This approach is a classic example of nucleophilic substitution at a sulfonyl center.
Amination of Methylsulfonyl Halides with Diethylamine
The primary and most widely documented method for the preparation of this compound is the reaction between a methylsulfonyl halide, typically methanesulfonyl chloride, and diethylamine. google.comepo.orggoogleapis.com In this reaction, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond, yielding the target this compound. google.comepo.org
A base, such as an excess of diethylamine or another tertiary amine like triethylamine, is typically required to neutralize the hydrochloric acid generated as a byproduct of the reaction. ucl.ac.uk The fundamental reaction is robust and serves as a common route for producing various alkanesulfonamides. google.comepo.org
Optimization of Reaction Conditions for this compound Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and process efficiency, particularly in industrial settings. Key variables include temperature, solvent, and the mode of operation. researchgate.netwhiterose.ac.uk
The reaction temperature is a critical parameter that influences both the reaction rate and the prevalence of side reactions. For the synthesis of this compound, a temperature range of approximately 10°C to 70°C is often cited as effective. google.comepo.org A specific laboratory-scale synthesis cools the reaction mixture to 0°C before adding the amine, followed by a brief period of stirring to complete the reaction. ucl.ac.uk
The choice of process modality—batch, semi-continuous, or continuous—also significantly impacts the synthesis. google.comepo.org
Batch Process: In a batch reactor, all reactants are charged at the beginning of the process. This is a common method for laboratory-scale synthesis. ucl.ac.uk
Semi-Continuous Process: This involves the gradual feeding of one or more reactants to the reactor over time. For instance, the alkanesulfonyl chloride can be charged over a period to a reactor containing the amine, which helps control the reaction's exothermicity. google.com
Continuous Process: In a continuous or flow process, reactants are continuously fed into the reactor, and the product is continuously removed. researchgate.net This modality offers superior heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions, leading to improved safety, yield, and product purity compared to batch processes. researchgate.netaidic.it
| Process Modality | Description | Advantages | Reference |
|---|---|---|---|
| Batch | All reactants are added to the reactor at the start of the process. | Simple setup, suitable for small-scale synthesis. | ucl.ac.uk |
| Semi-Continuous | One or more reactants are fed gradually into the reactor. | Better control over reaction heat and concentration profiles. | google.com |
| Continuous (Flow) | Reactants are fed continuously, and product is removed continuously. | Enhanced safety, improved heat/mass transfer, higher yield and purity, easier scale-up. | researchgate.netaidic.it |
Innovative Approaches and Green Chemistry Principles in Sulfonamide Synthesis
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, often avoiding harsh reagents and transition metals. These principles are increasingly being applied to the synthesis of sulfonamides.
Transition Metal-Free Synthetic Routes and Their Applicability to Sulfonamides
In line with green chemistry principles, significant effort has been devoted to developing transition-metal-free synthetic routes for C-N bond formation in sulfonamides. rsc.orgucl.ac.uk These methods avoid the cost, toxicity, and difficult removal associated with metal catalysts. ucl.ac.uk
Several innovative strategies have emerged:
Three-Component Reactions: One approach involves a transition-metal-free, three-component reaction using N-tosyl hydrazones, a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), and an amine. hodgsonruss.com This method avoids the use of potentially unstable sulfonyl halides. hodgsonruss.com
Photocatalysis: Metal-free photoredox catalysis, using organic dyes like eosin (B541160) Y, can facilitate the synthesis of sulfonamides from thiols and phenylhydrazines under mild conditions. thieme-connect.com Another photocatalytic method uses 2,3,5,6-tetra(9H-carbazol-9-yl)benzonitrile (4CzBN) to enable the S-N coupling of sodium organosulfinates and hydroxamic acids. acs.org
Hypervalent Iodine Reagents: The use of hypervalent iodine(III) reagents can facilitate the C-H bond sulfoximidation of sulfonyl hydrazones under mild, base-assisted, and metal-free conditions to form novel sulfonamide-related structures. acs.org
Oxidative Coupling: The direct oxidative S-N coupling between thiols and amines can be achieved using mediators like I2O5 under metal-free conditions, providing a direct route to sulfonamides. thieme-connect.comnih.gov
While these methods have not been specifically reported for this compound, their principles are broadly applicable to sulfonamide synthesis and represent promising future avenues for its preparation.
Utilization of Potassium Alkoxides and Thiolates in Sulfonamide Formation
A fascinating area of modern organic synthesis is the use of simple, readily available reagents like potassium alkoxides and thiolates to mediate reactions previously thought to require transition metals. ucl.ac.ukresearchgate.net Research suggests that under specific conditions, potassium alkoxides and thiolates possess an inherent ability to engage in single electron transfer (SET) processes. researchgate.netucl.ac.uk
This reactivity has been explored in the context of alkynyl sulfonamides, where an aliphatic potassium alkoxide reacts to form ynol ethers. researchgate.netresearchgate.net The proposed mechanism involves the potassium ion coordinating to the sulfonamide, making the molecule susceptible to nucleophilic attack or facilitating an electron transfer event. researchgate.net This mode of reactivity, which bypasses the need for transition metal catalysts, opens up new synthetic pathways. ucl.ac.uk The application of potassium thiolates in anhydrous conditions can similarly lead to the formation of thioynol ethers from alkynyl sulfonamides. ucl.ac.uk
This understanding of the reducing behavior of inexpensive alkoxides and thiolates could be harnessed for the synthesis of various chemical scaffolds, potentially including novel routes to or derivatizations of this compound. ucl.ac.ukresearchgate.net
| Reagent/System | Synthetic Principle | Key Advantage | Reference |
|---|---|---|---|
| DABSO / Hydrazone / Amine | Three-component reaction | Avoids sulfonyl halides; transition-metal-free. | hodgsonruss.com |
| Eosin Y / Light | Photoredox catalysis | Eco-friendly, mild conditions. | thieme-connect.com |
| Potassium Alkoxides/Thiolates | Single Electron Transfer (SET) | Transition-metal-free displacement reactions. | ucl.ac.ukresearchgate.netucl.ac.uk |
| Hypervalent Iodine(III) Reagents | C-H functionalization | Metal-free C-N bond formation under mild conditions. | acs.org |
This compound as a Synthetic Intermediate in Complex Molecule Construction
This compound serves as a foundational building block in the synthesis of more complex molecular architectures. Its utility as a synthetic intermediate is demonstrated in various transformations, including the construction of novel enediyne structures and substituted sulfonamides.
A notable application involves its role in the synthesis of Z-enediynes. Research has detailed a novel, transition-metal-free synthesis where alkynyl sulfonamides, derived from precursors like this compound, react with lithiated acetylene (B1199291) derivatives. ucl.ac.uk This reaction proceeds through an unusual non-classical carbenoid intermediate to form the Z-enediyne, alongside alkenyl sulfonamide and 1,3-diyne side-products. ucl.ac.uk While the primary focus of this research was the novel enediyne synthesis, it underscores the role of the N,N-diethylalkanesulfonamide scaffold as a reactive partner in forming complex carbon-carbon bonds. ucl.ac.uk A procedure for the specific synthesis of this compound itself has been documented within this body of work, highlighting its foundational role. ucl.ac.uk
Furthermore, the this compound core is a component in more elaborate structures that are used to build even larger molecules. For instance, the derivative N,N-diethyl-2-hydroxy-2,2-diphenylethane-1-sulfonamide has been synthesized, showcasing the modification of the ethyl group on the sulfonamide for further synthetic applications. ucl.ac.uk While its direct, widespread use as an intermediate in multi-step total synthesis is not extensively documented in mainstream literature, its derivatives are employed in creating compounds with significant functional complexity.
The following table summarizes the role of this compound and its derivatives as synthetic intermediates in key reactions.
| Intermediate | Reaction Type | Product Class | Mechanistic Feature |
| Alkynyl derivatives of this compound | Reaction with lithiated acetylenes | Z-Enediynes | Formation of a non-classical carbenoid intermediate ucl.ac.uk |
| This compound | Precursor Synthesis | Alkynyl Sulfonamides | Foundational building block for more complex reactants ucl.ac.uk |
| This compound | Precursor Synthesis | N,N-diethyl-2-hydroxy-2,2-diphenylethane-1-sulfonamide | Functionalization for subsequent synthetic steps ucl.ac.uk |
Stereoselective Synthesis Methodologies Relevant to Sulfonamide Derivatives
While this compound itself is achiral, the broader class of sulfonamide derivatives is a critical target for stereoselective synthesis due to their prevalence in medicinal chemistry and materials science. nih.govmdpi.com Advanced methodologies have been developed to control the three-dimensional arrangement of atoms in these molecules, particularly for generating axial chirality and chiral centers.
Catalytic Asymmetric Synthesis of Axially Chiral Sulfonamides:
A significant area of research has been the catalytic enantioselective synthesis of N-C axially chiral sulfonamides. nih.govmdpi.com These molecules possess a chiral axis due to restricted rotation around a nitrogen-carbon bond.
Palladium-Catalyzed N-Allylation: One prominent method is the palladium-catalyzed N-allylation (Tsuji-Trost reaction) of secondary sulfonamides. nih.govacs.org Using a chiral palladium catalyst, such as one with the (S,S)-Trost ligand, allows for the enantioselective allylation of N-(2,6-disubstituted-phenyl)sulfonamides. nih.govmdpi.com This reaction can achieve high enantioselectivity (up to 95% ee), producing optically active N-allylated sulfonamides. acs.org The steric properties of the sulfonamide substrate significantly influence the reaction's success, with bulkier groups often leading to higher enantioselectivity. acs.org
Hydroamination of Allenes: Another strategy involves the catalytic asymmetric hydroamination of allenes using aryl sulfonamides. acs.org This method provides a direct route to axially chiral sulfonamides, which can then be transformed into a diverse range of other valuable chiral compounds. acs.org
Stereoconvergent Cross-Coupling Reactions:
For creating chiral centers, particularly at the carbon adjacent to the sulfur atom, stereoconvergent methods are powerful tools.
Nickel-Catalyzed Negishi Coupling: A notable example is the nickel-catalyzed stereoconvergent Negishi arylation and alkenylation of racemic α-bromosulfonamides. organic-chemistry.org This method uses a chiral nickel-bis(oxazoline) catalyst to couple the racemic starting material with various organozinc reagents. organic-chemistry.org It effectively converts a mixture of enantiomers into a single, highly enriched enantiomer of the product, furnishing secondary sulfonamides in good yield and high enantiomeric excess. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through a radical intermediate. organic-chemistry.org
Chiral Auxiliaries:
The use of chiral auxiliaries is a classical yet effective approach.
Quinine-Based Asymmetric Synthesis: A process utilizing the naturally occurring and inexpensive alkaloid quinine (B1679958) as a chiral auxiliary has been developed for the asymmetric synthesis of sulfinamides, which are closely related to sulfonamides. nih.gov This method allows for the preparation of various chiral sulfinamides with excellent enantioselectivity, and the quinine auxiliary can be recovered and recycled. nih.gov
The table below outlines key stereoselective methodologies applicable to the synthesis of chiral sulfonamide derivatives.
| Methodology | Catalyst/Auxiliary | Substrate Type | Type of Chirality | Key Feature |
| Palladium-Catalyzed N-Allylation | (S,S)-Trost ligand-Pd complex | N-(2,6-disubstituted-phenyl)sulfonamides nih.govmdpi.com | Axial (N-C) | Creates rotationally stable axially chiral products nih.gov |
| Palladium-Catalyzed Hydroamination | Chiral Palladium Catalysts | Aryl sulfonamides and allenes acs.org | Axial (N-C) | Direct synthesis of axially chiral sulfonamides from allenes acs.org |
| Nickel-Catalyzed Negishi Coupling | NiCl₂·glyme / bis(oxazoline) ligand | Racemic α-bromosulfonamides organic-chemistry.org | Central | Stereoconvergent process that transforms a racemate into an enantioenriched product organic-chemistry.org |
| Chiral Auxiliary Method | (-)-Quinine | Sulfinyl derivatives | Central (at Sulfur) | Employs a recoverable and recyclable natural product as the chiral controller nih.gov |
These advanced synthetic strategies highlight the chemical tractability of the sulfonamide functional group and provide pathways to chiral derivatives that are of significant interest in various fields of chemical research.
Mechanistic Investigations of N,n Diethylmethanesulfonamide Transformations
Reaction Mechanism Elucidation in Sulfonamide Formation and Reactivity
The formation of N,N-diethylmethanesulfonamide, like other sulfonamides, is most classically achieved through the reaction of methanesulfonyl chloride with diethylamine (B46881). thieme-connect.comrsc.org This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of diethylamine acts as the nucleophile, attacking the electrophilic sulfur atom. This process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. mdpi.com
The general mechanism can be described as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the sulfur atom of methanesulfonyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.
Deprotonation: A base, which can be another molecule of diethylamine or an added scavenger, removes a proton from the nitrogen atom, yielding the stable this compound.
Recent research has also explored alternative synthetic routes, such as those involving the electrochemical oxidative coupling of thiols and amines, which proceed through different mechanistic pathways. tue.nl The reactivity of the sulfonamide group in this compound is characterized by the stability of the S-N bond. thieme-connect.com However, under certain conditions, this bond can be cleaved, or the molecule can undergo transformations at other sites. For instance, the nitrogen atom can still exhibit nucleophilic character in some reactions. smolecule.com
| Reaction Step | Description |
| 1. Nucleophilic Attack | Diethylamine attacks the sulfur of methanesulfonyl chloride. |
| 2. Intermediate Formation | A transient tetrahedral intermediate is formed. |
| 3. Leaving Group Expulsion | The chloride ion departs. |
| 4. Deprotonation | A base removes a proton from the nitrogen to yield the final product. |
Role of Non-Classical Intermediates in Sulfonamide Chemistry
While the classical mechanism for sulfonamide formation is well-established, investigations into related systems have revealed the involvement of non-classical intermediates in certain sulfonamide transformations. These intermediates can dictate the reaction pathway and lead to unexpected products.
One area of interest is the formation of enediynes from alkynyl sulfonamides, where a non-classical carbenoid intermediate has been proposed. rsc.orgucl.ac.ukresearchgate.netrsc.org This intermediate, a vinylidene carbenoid, is stabilized by an intramolecular coordination effect from a sulfonamide oxygen atom. rsc.orgrsc.org Although this specific reaction does not directly involve this compound, it highlights the potential for complex, non-classical intermediates to play a role in the broader chemistry of sulfonamides.
Radical intermediates are another class of non-classical species that have been implicated in sulfonamide chemistry. nih.govbeilstein-journals.orgd-nb.info For example, α-sulfonamidoyl radicals can be generated from ene-sulfonamides and undergo cyclization reactions. beilstein-journals.orgd-nb.info These radical pathways open up new avenues for the functionalization of sulfonamide-containing molecules. The generation of sulfonyl radicals from sulfonamides has also been explored as a strategy for late-stage functionalization. nih.gov
| Intermediate Type | Example Reaction | Significance |
| Non-classical Carbenoid | Synthesis of enediynes from alkynyl sulfonamides rsc.orgucl.ac.ukresearchgate.netrsc.org | Leads to complex molecular architectures through rearrangement pathways. rsc.orgrsc.org |
| Radical Intermediates | Cyclization of ene-sulfonamides beilstein-journals.orgd-nb.info | Enables novel carbon-carbon and carbon-heteroatom bond formations. |
Electron Transfer Mechanisms in Reactions Involving Sulfonamide Precursors
Electron transfer processes are crucial in a variety of reactions that lead to the formation or transformation of sulfonamides. The generation of radical species, as mentioned previously, often initiates with a single-electron transfer (SET) event. nih.govacs.org
For instance, the synthesis of sulfonamides can be achieved through reactions involving the generation of aryl radicals, which then react with a sulfur dioxide surrogate and an amine. thieme-connect.com The initial formation of the aryl radical can occur via an SET process. thieme-connect.com Furthermore, photocatalytic methods have been developed that utilize SET to generate sulfonyl radicals from sulfonamides, enabling their use in further synthetic transformations. nih.gov
Recent studies have also demonstrated that super-electron-donor (SED) 2-azaallyl anions can undergo SET with sulfonamides to form aminyl radicals, which can then participate in C-N bond-forming reactions. nih.govacs.org These electron transfer-initiated reactions provide mild and efficient alternatives to traditional synthetic methods.
| Electron Transfer Process | Precursor/Substrate | Generated Intermediate | Application |
| Single-Electron Transfer (SET) | Arenediazonium salts | Aryl radical | Three-component sulfonamide synthesis thieme-connect.com |
| Photocatalytic SET | N-sulfonylimines | Sulfonyl radical | Late-stage functionalization of sulfonamides nih.gov |
| SET from Super Electron Donor | Sulfonamides | Aminyl radical | C-N bond formation nih.govacs.org |
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics of sulfonamide formation from sulfonyl chlorides and amines are generally fast. The reaction rate is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, the solvent, and the presence of a base. In aqueous media, the pH plays a critical role, with studies on related systems showing complex pH-yield profiles that suggest the involvement of third-order processes at high pH. scispace.comuwo.ca
Thermodynamic studies on this compound have often focused on its mixing properties with various solvents. For example, the molar excess enthalpies of binary mixtures of this compound with a series of aliphatic alcohols (methanol, ethanol (B145695), 1-propanol (B7761284), 2-propanol, 1-butanol (B46404), and 2-methyl-2-propanol) have been measured at 313.15 K. researchgate.netacs.orgresearchgate.netresearchgate.net The excess enthalpies for these mixtures are positive and increase with the length of the alcohol's alkyl chain, indicating that the mixing process is endothermic and becomes more so with increasing alcohol size. researchgate.netacs.orgresearchgate.netresearchgate.net
Similarly, the excess molar volumes for these same mixtures have been determined. researchgate.net For primary alcohols, the excess volumes increase with the length of the alkyl chain. researchgate.net This data provides insight into the intermolecular interactions between this compound and the solvent molecules.
Excess Molar Enthalpies (HE) of this compound + Alcohol Mixtures at 313.15 K
| Alcohol | Maximum HE (J mol-1) | Mole Fraction of DEMSA at Max HE |
| Methanol (B129727) | ~1400 | ~0.45 |
| Ethanol | ~1700 | ~0.4 |
| 1-Propanol | ~1850 | ~0.4 |
| 1-Butanol | ~1950 | ~0.4 |
Data is estimated from graphical representations in the literature. acs.org
These thermodynamic parameters are crucial for understanding the solvation of this compound and for designing reaction conditions.
Advanced Analytical Characterization and Spectroscopic Analysis of N,n Diethylmethanesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N,N-diethylmethanesulfonamide. By analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei, a detailed molecular picture emerges. nih.gov
In ¹H NMR spectroscopy, the protons of the two ethyl groups and the methyl group exhibit distinct signals. The methylene (B1212753) protons (-CH2-) of the ethyl groups are expected to show a quartet splitting pattern due to coupling with the adjacent methyl protons. chemistrysteps.com The methyl protons (-CH3) of the ethyl groups will, in turn, appear as a triplet. The methyl group attached to the sulfonyl group will present as a singlet, as it has no adjacent protons to couple with.
¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments within the molecule. oregonstate.edu One would expect to see separate signals for the methyl carbon of the methanesulfonyl group, and the methylene and methyl carbons of the diethylamino group. The chemical shifts of these carbons are indicative of their bonding and electronic environment. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | -SO₂-CH₃ | ~2.9 | Singlet |
| ¹H | -N-(CH₂-CH₃)₂ | ~3.3 | Quartet |
| ¹H | -N-(CH₂-CH₃)₂ | ~1.2 | Triplet |
| ¹³C | -SO₂-CH₃ | ~35 | - |
| ¹³C | -N-(CH₂-CH₃)₂ | ~42 | - |
| ¹³C | -N-(CH₂-CH₃)₂ | ~14 | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. pitt.edusigmaaldrich.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. libretexts.org The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonyl and amine groups. nist.govresearchgate.net
Key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, which typically appear as two strong bands in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-N stretching vibration of the diethylamino group would be observed in the 1250-1020 cm⁻¹ range. Additionally, various C-H stretching and bending vibrations from the methyl and ethyl groups will be present in the spectrum. pg.edu.pl
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| C-N | Stretch | 1250 - 1020 |
| C-H (Alkyl) | Stretch | 2990 - 2850 |
| C-H (Alkyl) | Bend | 1470 - 1365 |
Source: Adapted from typical IR absorption ranges for organic functional groups. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural information of this compound by analyzing its fragmentation pattern upon ionization. acs.org The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 151.23 g/mol . nih.govuni.luchemsrc.com
Electron ionization (EI) is a common method that leads to the fragmentation of the molecule. uni-saarland.de The fragmentation of this compound is expected to involve the cleavage of the C-S and S-N bonds. A prominent fragment would likely result from the loss of an ethyl group, leading to a peak at m/z 122. Another significant fragmentation pathway could involve the cleavage of the methanesulfonyl group, resulting in a fragment corresponding to the diethylamine (B46881) cation at m/z 72. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its identification. libretexts.orgarizona.edudocbrown.infodocbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 151 | [CH₃SO₂N(CH₂CH₃)₂]⁺ | - |
| 122 | [CH₃SO₂N(CH₂CH₃)CH₂]⁺ | •CH₃ |
| 72 | [N(CH₂CH₃)₂]⁺ | •SO₂CH₃ |
Note: The relative abundance of fragments can vary based on the ionization method and energy. uni.lu
Application of Advanced Spectroscopic Techniques in Analysis
Beyond the fundamental techniques of NMR, IR, and MS, more advanced spectroscopic methods offer deeper insights into the properties and behavior of this compound and related chemical systems.
In complex mixtures, such as pharmaceutical formulations or environmental samples, the individual signals of this compound can overlap with those of other components. researchgate.net Multivariate spectroscopic methods, such as those combining UV-Vis spectrophotometry with chemometric techniques like partial least squares (PLS) regression, can be employed for the simultaneous determination of multiple sulfonamides in solution. researchgate.netrsc.org These methods use mathematical models to deconvolve the overlapping spectral data and quantify the concentration of each component. acs.org For instance, front-face fluorescence spectroscopy coupled with PLS class modeling has been successfully used for the screening of various sulfonamides in milk samples. nih.govnih.gov
Non-destructive spectroscopic techniques are invaluable for analyzing materials without altering their chemical or physical state. mdpi.com Raman spectroscopy, for example, provides detailed information about chemical structure and molecular interactions and can be used to create a structural fingerprint of a molecule. tricliniclabs.comnih.gov
Near-infrared (NIR) spectroscopy is another non-destructive method that has seen wide application in the analysis of biological materials and pharmaceuticals due to its ability to penetrate samples deeply. rsc.org When combined with hyperspectral imaging, NIR can provide both spectral and spatial information, allowing for the visualization of the distribution of chemical components within a sample. mdpi.comrsc.org While specific applications to this compound may not be extensively documented, the principles of these techniques are readily applicable to its analysis in various matrices. Laser-induced breakdown spectroscopy (LIBS) offers a rapid, non-contact method for elemental analysis, which could be used for quality control in manufacturing processes involving sulfonamides. ri.se
Computational Chemistry and Theoretical Studies of N,n Diethylmethanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which apply the principles of quantum mechanics to molecules, are fundamental to understanding the intrinsic properties of N,N-diethylmethanesulfonamide. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov From this, a wealth of information about molecular geometry, bond energies, and electronic properties can be derived. researchgate.net
The electronic structure provides the basis for predicting a molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Furthermore, the calculation of the molecular electrostatic potential (MESP) map reveals the distribution of electron density across the molecule. mdpi.com Regions of negative potential (typically around electronegative atoms like oxygen) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. researchgate.net
Illustrative Research Findings: A hypothetical quantum chemical study of this compound would involve optimizing its geometry to find the most stable arrangement of its atoms. Following this, calculations would yield data on its electronic properties.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Energy of HOMO | -8.2 eV | Region of electron donation (nucleophilicity) |
| Energy of LUMO | +1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
| Mulliken Atomic Charges (S) | +1.2 | Indicates a highly electrophilic sulfur center |
| Mulliken Atomic Charges (O) | -0.8 | Indicates nucleophilic oxygen atoms |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. nih.gov This approach is invaluable for exploring the conformational landscape of flexible molecules like this compound. nih.gov
The presence of rotatable bonds, particularly around the nitrogen and sulfur atoms, means that this compound can adopt numerous conformations. MD simulations can reveal which of these conformations are energetically favorable and the energy barriers between them. cresset-group.com The simulation begins with an initial structure, which is then allowed to evolve under a defined set of conditions (temperature, pressure, solvent), providing a dynamic picture of its behavior. elifesciences.org
Analysis of the MD trajectory allows for the identification of the most stable or frequently occurring conformers. nih.gov This is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. Techniques like cluster analysis can be applied to group similar structures from the trajectory, identifying representative low-energy conformations. mdpi.com
Illustrative Research Findings: A molecular dynamics simulation of this compound would track the rotation around key dihedral angles. The results would highlight the most stable spatial arrangements of the ethyl groups relative to the sulfonyl group.
| Conformer | Key Dihedral Angle (C-N-S-C) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |
|---|---|---|---|
| 1 (Global Minimum) | 175° (anti) | 0.00 | 65% |
| 2 | 65° (gauche) | 1.8 | 25% |
| 3 | -70° (gauche) | 2.1 | 10% |
Density Functional Theory (DFT) in Investigating Intermolecular Interactions
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how molecules interact with each other in condensed phases. mdpi.commdpi.com
For this compound, DFT can be used to model its interactions with other molecules, such as solvents or biological receptors. By calculating the geometry and binding energy of a dimer or a larger cluster, one can quantify the strength and nature of these interactions. researchgate.net For instance, the slightly acidic protons on the methyl and methylene (B1212753) groups adjacent to the sulfonyl group could potentially form weak hydrogen bonds with hydrogen bond acceptors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. mdpi.com
Energy decomposition analysis (EDA), a tool often used with DFT, can break down the total interaction energy into distinct physical components: electrostatic, exchange-repulsion, polarization, and dispersion forces. This provides a detailed understanding of what drives the intermolecular association.
Illustrative Research Findings: A DFT study could model a dimer of this compound to understand its self-association or its complex with a water molecule to study hydration.
| Energy Component | Calculated Value (kcal/mol) (Illustrative) | Physical Meaning |
|---|---|---|
| Electrostatic | -4.5 | Interaction between static charge distributions |
| Exchange-Repulsion | +6.2 | Pauli repulsion |
| Polarization | -1.8 | Charge distribution distortion |
| Dispersion | -3.1 | van der Waals attraction |
| Total Interaction Energy | -3.2 | Overall binding strength |
Computational Approaches to Reaction Pathway Prediction
Computational methods can be used to explore potential chemical reactions involving this compound, predicting reaction mechanisms and activation energies. These approaches map the potential energy surface (PES) of a reacting system to identify the minimum energy path from reactants to products. nih.gov
A critical part of this process is locating the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. By calculating the energies of reactants, products, intermediates, and transition states, chemists can evaluate the feasibility of a proposed reaction pathway. mdpi.com
These computational tools can be used to study various potential reactions, such as the hydrolysis of the sulfonamide bond or its reaction with nucleophiles. The insights gained can help in designing new synthetic routes or understanding potential degradation pathways. nih.gov
Illustrative Research Findings: A computational study could investigate the alkaline hydrolysis of this compound by modeling the nucleophilic attack of a hydroxide ion on the sulfur atom.
| Species | Relative Free Energy (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Reactants (Sulfonamide + OH⁻) | 0.0 | Starting materials |
| Transition State (TS) | +22.5 | Activation energy barrier |
| Intermediate | -5.2 | Pentacoordinate sulfur species |
| Products | -15.8 | Final products of the reaction |
Applications of N,n Diethylmethanesulfonamide in Organic Synthesis and Chemical Industry
Role as a Key Synthetic Intermediate in Specialized Chemical Production
N,N-diethylmethanesulfonamide is recognized primarily for its function as an intermediate in the synthesis of more complex molecules. cymitquimica.com An intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. The stability of the this compound structure under standard conditions makes it a reliable component in multi-step synthetic pathways. cymitquimica.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C5H13NO2S |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in polar organic solvents (e.g., ethanol (B145695), acetone); limited solubility in water |
Synthesis of Agricultural Chemicals
In the agrochemical sector, this compound is employed as an intermediate in the production of active ingredients for products designed to protect crops. cymitquimica.com The sulfonamide functional group is a key component in various biologically active molecules. While specific, publicly documented examples of pesticides derived directly from this compound are not widespread, its role as a precursor is established. cymitquimica.com The broader class of sulfonamides has been investigated for creating novel herbicides and fungicides. For instance, new selenium-containing herbicides have been designed based on the carbamoyl (B1232498) triazole herbicide structure, and various amide derivatives containing a triazole moiety have shown promise as antifungal agents. nih.govnih.gov
Utility as a Solvent in Chemical Processes
This compound is characterized as being soluble in polar organic solvents like ethanol and acetone, while exhibiting limited solubility in water due to its hydrophobic diethyl groups. cymitquimica.com Despite these properties, it is not commonly used as a bulk solvent in chemical processes. Its primary value lies in its role as a reactive intermediate rather than as a medium for other reactions. cymitquimica.com
This compound in the Synthesis of Enediynes and Related Compounds
Enediynes are a class of natural products known for their potent antitumor and antibiotic activities. nih.gov Their unique molecular architecture, which contains a nine- or ten-membered ring with a carbon-carbon double bond between two carbon-carbon triple bonds, allows them to undergo Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical is capable of cleaving DNA, which is the basis of their biological activity. nih.gov
A significant advancement in synthetic chemistry has been the development of a novel, transition-metal-free method for synthesizing Z-enediynes. This research has demonstrated that alkynyl sulfonamides can serve as precursors to Z-enediynes upon treatment with lithiated acetylene (B1199291) derivatives. ucl.ac.uk This reaction proceeds through an unusual non-classical carbenoid intermediate. While this innovative method expands the synthetic toolbox for creating enediyne cores, the research focuses on the broader class of alkynyl sulfonamides and does not specifically name this compound as a substrate. ucl.ac.uk The potential to incorporate this sulfonamide into such a synthetic route remains an area for further exploration.
Advanced Synthetic Strategies Employing this compound Scaffolds
The use of this compound as a central scaffold in advanced synthetic strategies is not extensively documented in publicly available literature. While the sulfonamide group is a cornerstone of many important drugs and a useful functional group in organic synthesis, specific and complex synthetic methodologies built around the this compound structure as a primary building block are not common. wikipedia.org General methods for preparing sulfonamides, such as the reaction of sulfonyl chlorides with amines or more modern approaches like the use of N-silylamines, are well-established. wikipedia.orgnih.gov However, advanced strategies often focus on more complex or functionalized sulfonamide-containing building blocks.
Industrial Process Chemistry Considerations Related to Sulfonamides
The industrial production of sulfonamides, including this compound, involves several key process chemistry and safety considerations. The classical synthesis involves reacting a sulfonyl chloride with a corresponding amine, a process that generates hydrochloric acid as a byproduct and typically requires a base like pyridine (B92270) to neutralize it. wikipedia.orggoogle.com
From a process safety perspective, the potential for thermal runaway reactions is a primary concern in the pharmaceutical and fine chemical industries. acs.orgresearchgate.net
Key Industrial Safety Considerations:
Thermal Hazard Evaluation: Manufacturing processes are evaluated using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the heat of reaction and the potential for exothermic decomposition of reactants, intermediates, and products. acs.orgpurdue.edu
Exothermic Reactions: The synthesis of sulfonamides can be exothermic. It is crucial to maintain a safe operating window between the process temperature and the onset temperature of any potential runaway reaction. This often involves ensuring adequate cooling capacity and having emergency shutdown procedures in place. icheme.org
Waste Management: Industrial processes generate waste streams that must be handled safely. Mixing of waste streams is assessed for potential hazardous reactions. acs.org The neutralization of acidic byproducts and the disposal of solvents and reagents must comply with environmental regulations.
Scale-Up Challenges: Transferring a process from a laboratory to a large-scale manufacturing plant introduces challenges related to heat transfer, mixing efficiency, and reaction kinetics. A thorough understanding of the process chemistry is essential to ensure safe and consistent production at scale. purdue.edu
Summary of Industrial Process Considerations for Sulfonamide Synthesis
| Consideration | Description |
|---|---|
| Reaction Stoichiometry | Precise control of reactants is needed to maximize yield and minimize impurities. The reaction of a sulfonyl chloride with an amine is the most common route. wikipedia.orggoogle.com |
| Thermal Safety | Monitoring for exothermic events and ensuring the process temperature remains well below the decomposition onset temperature of any component. acs.orgicheme.org |
| Byproduct Management | Neutralization and removal of byproducts such as hydrochloric acid are critical steps in the process. wikipedia.org |
| Purification | The final product must be purified to remove unreacted starting materials, byproducts, and solvents. This may involve crystallization, extraction, or chromatography. google.com |
| Waste Disposal | Proper handling and disposal of chemical waste, including solvents and reaction residues, in accordance with environmental regulations. acs.org |
Role of N,n Diethylmethanesulfonamide in Catalysis and Catalytic Processes
Potential as a Ligand or Promoter in Organocatalysis
There is a lack of specific information in the surveyed literature regarding the potential or application of N,N-diethylmethanesulfonamide as a ligand or promoter in organocatalysis. While the parent compound, methanesulfonamide, has been studied as a general acid catalyst and cosolvent in certain reactions like the Sharpless asymmetric dihydroxylation, these findings have not been extended to its N,N-diethyl derivative. organic-chemistry.orgacs.orgnih.gov
The field of organocatalysis explores a wide array of molecules as potential catalysts, but the current body of research does not appear to include this compound. Therefore, its potential in this capacity remains unexplored in the reviewed literature.
Studies of Molecular Interactions and Solution Behavior of N,n Diethylmethanesulfonamide
Intermolecular Interactions with Aliphatic Alcohols and Other Solvents
The solution behavior of N,N-diethylmethanesulfonamide (DEMSA) in binary mixtures is largely governed by the nature of its intermolecular interactions with the solvent molecules. Studies on its mixtures with aliphatic alcohols, such as methanol (B129727), ethanol (B145695), 1-propanol (B7761284), 2-propanol, 1-butanol (B46404), and 2-methyl-2-propanol, provide significant insights into these forces.
The primary interactions at play include the disruption of the hydrogen-bonded networks within the self-associated alcohols and the formation of new, weaker interactions between DEMSA and the alcohol molecules. DEMSA, possessing a strong dipole moment due to the sulfonyl group, is capable of engaging in dipole-dipole interactions. The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors for the hydroxyl protons of the alcohols. However, the experimental data suggests that the energy required to break the strong hydrogen bonds among alcohol molecules is greater than the energy released from the new interactions formed with DEMSA molecules. This results in a net endothermic mixing process and positive deviations from ideal behavior, indicating that interactions between unlike molecules (DEMSA-alcohol) are weaker on average than the interactions between like molecules (alcohol-alcohol). researchgate.netresearchgate.net
Excess Molar Enthalpies and Volumes in Binary Liquid Mixtures
The non-ideal behavior of DEMSA-alcohol mixtures is quantitatively described by excess thermodynamic properties, such as excess molar enthalpy (HE) and excess molar volume (VE).
Excess Molar Enthalpies (HE)
Measurements conducted at 313.15 K show that the molar excess enthalpies for binary mixtures of DEMSA with various aliphatic alcohols are positive across the entire composition range. researchgate.netresearchgate.net This endothermic mixing confirms that the disruption of the alcohol's hydrogen-bond structure is the dominant energetic effect. researchgate.net The magnitude of HE is large and tends to increase with the length and branching of the alcohol's alkyl chain. For instance, the excess enthalpy increases in the order of methanol < ethanol < 1-propanol. researchgate.net This trend suggests that the disruption of intermolecular association becomes more significant with larger alcohol molecules. Partial molar excess enthalpies have also been evaluated from these studies. researchgate.net
Illustrative Data: Excess Molar Enthalpies (HE) of DEMSA + Alcohol Mixtures
| Alcohol | Maximum HE (J/mol) at xDEMSA ≈ 0.5 | Trend with Alkyl Chain Length |
|---|---|---|
| Methanol | Positive, Large | Increases |
| Ethanol | Higher than Methanol | Increases |
| 1-Propanol | Higher than Ethanol | Increases |
| 2-Propanol | Data available | - |
| 1-Butanol | Data available | - |
| 2-Methyl-2-propanol | Data available | - |
Note: This table illustrates the trends described in the literature. researchgate.net
Excess Molar Volumes (VE)
Excess molar volumes for DEMSA-alcohol mixtures have been determined from density measurements at various temperatures (e.g., 303.15 K and 333.15 K). researchgate.netresearchgate.net The VE values provide insight into the changes in packing efficiency and free volume upon mixing. Typically, positive VE values are observed, indicating an expansion in volume upon mixing. This expansion can be attributed to the loss of the compact, ordered structure of the self-associated alcohols and inefficient packing of the constituent molecules in the mixture. The breaking of hydrogen bonds in the alcohols and the relatively weak dipole-dipole interactions with DEMSA lead to a less compact arrangement than in the pure liquids. researchgate.net
Illustrative Data: Excess Molar Volumes (VE) of DEMSA + Alcohol Mixtures at 303.15 K
| Alcohol | VE Behavior | Interpretation |
|---|---|---|
| Methanol | Positive | Volume expansion due to disruption of H-bonds |
| Ethanol | Positive | Volume expansion due to disruption of H-bonds |
| 1-Propanol | Positive | Volume expansion due to disruption of H-bonds |
| 2-Propanol | Positive | Volume expansion due to disruption of H-bonds |
| 1-Butanol | Positive | Volume expansion due to disruption of H-bonds |
Note: This table illustrates the findings described in the literature. researchgate.net
Viscometric Studies and Excess Gibbs Energies of Activation of Flow
Viscosity measurements of binary mixtures of DEMSA with aliphatic alcohols offer further understanding of the intermolecular forces and structural arrangements in the solution. acs.org From this data, deviations in viscosity (Δη) and the excess Gibbs energy of activation for viscous flow (ΔG*E) can be calculated.
Theoretical Interpretation of Hydrogen Bonding and Dipole-Dipole Interactions
The experimental observations for DEMSA solutions can be interpreted through theoretical models of molecular interactions. The this compound molecule features a polar sulfonyl group (-SO2-) and two ethyl groups attached to the nitrogen atom.
Dipole-Dipole Interactions: The S=O bonds in the sulfonyl group create a significant dipole moment in the DEMSA molecule. In solution, these dipoles can align with the dipoles of polar solvent molecules, leading to attractive dipole-dipole forces. These interactions are a key factor in the solvation of DEMSA in polar solvents.
Hydrogen Bonding: While the DEMSA molecule lacks a hydrogen atom bonded to a highly electronegative atom (it has no H-bond donor capability), the oxygen atoms of the sulfonyl group act as effective hydrogen bond acceptors. nih.gov In mixtures with alcohols, DEMSA can accept hydrogen bonds from the hydroxyl (-OH) group of the alcohol molecules (S=O···H-O). Theoretical studies on similar sulfonamide-containing systems, using methods like Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis, confirm that the sulfonyl oxygen is a primary site for hydrogen bonding. nih.govnih.gov However, as indicated by the positive excess enthalpies, the formation of these new S=O···H-O hydrogen bonds does not fully compensate for the energy required to break the stronger O-H···O-H hydrogen bonds within the alcohol clusters. researchgate.netresearchgate.net The tetrahedral geometry of the sulfonamide group allows its oxygen atoms to readily form hydrogen bonds. nih.gov
Thermodynamic Properties of this compound in Solution
The consistently positive values for excess molar enthalpy and excess molar volume in mixtures with aliphatic alcohols signify a thermodynamic profile dominated by the disruption of strong solvent-solvent interactions (hydrogen bonding). researchgate.netresearchgate.net This indicates that the mixing process is entropically driven rather than enthalpically favorable. The solution behavior is characteristic of a polar, aprotic substance that acts primarily as a structure-breaker when introduced into highly associated protic solvents like alcohols.
Environmental Fate and Degradation Pathways of Sulfonamide Compounds
General Principles of Environmental Transport and Transformation of Sulfonamides
Sulfonamides are a class of compounds that can enter the environment through various pathways. nih.govresearchgate.net Once in the environment, their transport and transformation are influenced by a combination of their physicochemical properties and environmental conditions. nih.gov Key factors include water solubility, soil and sediment composition, sunlight exposure, and microbial activity. nih.govnih.govnih.gov Generally, sulfonamides are relatively mobile in the environment due to their polarity and water solubility. nih.gov Their transformation in the environment can occur through biotic processes like biodegradation and abiotic processes such as photodecomposition. nih.govnih.gov The specific structure of each sulfonamide, including the nature of the substituents on the sulfonamide group, plays a significant role in determining its environmental behavior. nih.gov
Photodecomposition Mechanisms and Environmental Lifetime
Photodecomposition, or photolysis, is a significant abiotic degradation pathway for many sulfonamide compounds when they are exposed to sunlight in aquatic environments. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. For sulfonamides, common photolytic reactions include the cleavage of the sulfonamide bond (S-N bond) and extrusion of sulfur dioxide (SO2). acs.org The rate of photodecomposition is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the pH of the water. nih.gov
The environmental lifetime of sulfonamides due to photodecomposition can vary. For some sulfonamides, the half-life in surface waters can range from a few hours to several days. nih.gov However, in the absence of direct sunlight, such as in groundwater or deep soil layers, photodecomposition is not a relevant degradation pathway.
Table 1: General Photodecomposition Pathways of Sulfonamides
| Pathway | Description |
| S-N Bond Cleavage | The bond between the sulfur atom and the nitrogen atom of the sulfonamide group is broken, leading to the formation of separate amine and sulfonic acid derivatives. |
| SO2 Extrusion | The sulfur dioxide group is eliminated from the molecule, resulting in the formation of a new C-N bond and other degradation products. |
| Hydroxylation | Hydroxyl radicals, often present in sunlit waters, can attack the aromatic rings of some sulfonamides, leading to the addition of hydroxyl groups and further degradation. |
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a crucial process for the removal of sulfonamides from both aquatic and terrestrial environments. researchgate.net This process is mediated by microorganisms, such as bacteria and fungi, which can use these compounds as a source of carbon and energy. researchgate.net The rate and extent of biodegradation are dependent on the specific sulfonamide, the microbial community present, and environmental conditions like temperature, pH, and the availability of oxygen. researchgate.net
In aerobic environments, common biodegradation pathways for sulfonamides include:
Hydrolysis of the amide bond: This is a key initial step in the breakdown of some sulfonamides, leading to simpler, more readily degradable compounds. nih.gov
N-dealkylation: For N-substituted sulfonamides, the alkyl groups attached to the nitrogen atom can be removed by microbial enzymes. ethz.ch
Oxidation of functional groups: Microorganisms can introduce oxygen atoms into the molecule, for instance, by oxidizing an aromatic methyl group. nih.gov
Under anaerobic conditions, the biodegradation of sulfonamides is generally slower and may follow different pathways. researchgate.net Some studies have shown that certain sulfonamides can persist in anaerobic environments like sediments and sludge.
For compounds structurally similar to N,N-diethylmethanesulfonamide, such as N,N-dimethylformamide, biodegradation has been observed to initiate with the hydrolysis of the amide bond to yield dimethylamine (B145610) and formate. researchgate.net It is plausible that this compound could undergo a similar initial hydrolysis step, yielding diethylamine (B46881) and methanesulfonic acid. Methanesulfonic acid itself has been shown to be biodegradable by certain microorganisms. google.com
Soil Sorption and Mobility Characteristics
The sorption of sulfonamides to soil and sediment particles is a key process that influences their mobility and bioavailability in the environment. nih.gov Sorption is the process by which a chemical adheres to a solid surface. The extent of sorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests weak sorption and high mobility.
For sulfonamides, sorption is influenced by:
Soil organic matter content: Higher organic matter content generally leads to increased sorption. nih.gov
Clay content and type: Clay minerals can also contribute to the sorption of sulfonamides. mdpi.com
Soil pH: The pH of the soil affects the ionization state of the sulfonamide, which in turn influences its sorption behavior. nih.gov
Generally, sulfonamides are considered to have low to moderate sorption coefficients, making them relatively mobile in many soil types. nih.gov This mobility creates a potential for them to leach from the soil and contaminate groundwater. nih.gov The addition of manure to soils can increase the sorption of some sulfonamides, thereby reducing their mobility. researchgate.net
Table 2: Factors Influencing Soil Sorption of Sulfonamides
| Factor | Influence on Sorption |
| High Organic Carbon | Increases sorption, decreases mobility. |
| High Clay Content | Can increase sorption, depending on clay type. |
| Low pH | Can increase sorption for some sulfonamides. |
| High pH | Can decrease sorption for some sulfonamides. |
Bioaccumulation Potential in Related Chemical Analogs
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). A high log Kow value (typically >3) suggests a higher potential for bioaccumulation.
Emerging Research Directions and Future Perspectives in N,n Diethylmethanesulfonamide Chemistry
Novel Synthetic Methodologies and Sustainable Chemistry Initiatives
The traditional synthesis of N,N-diethylmethanesulfonamide involves the reaction of methanesulfonyl chloride with diethylamine (B46881). google.com While effective, this method is characteristic of conventional batch syntheses that can be energy-intensive and may generate significant waste. The future of this compound synthesis is trending towards more sustainable and efficient methodologies, aligning with the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing for the preparation of sulfonamides. acs.orgacs.org This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and reduced waste. rsc.orggoogle.com The application of flow chemistry to the synthesis of this compound could streamline its production, making it more economically and environmentally viable.
Photoredox and Copper Catalysis: Recent advancements in catalysis have opened new avenues for sulfonamide synthesis. Synergistic photoredox and copper catalysis, for instance, allows for the synthesis of sulfonamides from a variety of starting materials under mild conditions. acs.org This approach, which can utilize a sulfur dioxide source and a broad range of amines, could be adapted for the synthesis of this compound, potentially offering a more versatile and sustainable route. princeton.edursc.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Increased efficiency, safety, and scalability; waste minimization. acs.orgacs.org | Optimization of reactor design and reaction conditions. |
| Photoredox/Copper Catalysis | Use of diverse starting materials, mild reaction conditions. acs.org | Development of novel catalyst systems and expansion of substrate scope. |
| Magnetically Recoverable Catalysts | Catalyst reusability, reduced waste, and environmentally friendly. nih.gov | Design of highly active and stable magnetic nanocatalysts. |
Advanced Applications in Materials Science and Functional Molecules
The inherent chemical stability and structural features of the sulfonamide group make it an attractive building block for advanced materials and functional molecules. While the applications of this compound in this domain are nascent, research into other sulfonamides provides a roadmap for future exploration.
Functional Polymers: Sulfonamide-functionalized polymers are gaining attention for their potential use in biomedical applications. For example, biodegradable block copolymers with sulfonamide end groups have been shown to form pH- and temperature-sensitive hydrogels, which are promising for drug delivery systems. nih.govnih.gov Incorporating this compound into polymer architectures could lead to the development of novel materials with tailored properties for various applications, including theranostics and tissue engineering. rsc.orgresearchgate.netdigitellinc.com
Functional Dyes: The sulfonamide moiety is a key component in many reactive dyes due to its ability to enhance the light-fastness and dyeing properties of the chromophore. rsc.org Research has shown that introducing benzene (B151609) sulfonamide derivatives into the triazine ring of azo reactive dyes can significantly improve their stability. rsc.org The specific electronic and steric properties of the this compound group could be harnessed to develop new dyes with enhanced performance characteristics for textiles and other applications.
| Application Area | Potential Role of this compound | Research Direction |
| Biodegradable Hydrogels | As a component to control pH and temperature sensitivity. nih.gov | Synthesis and characterization of this compound-containing polymers. |
| Functional Dyes | To enhance light-fastness and modify color properties. rsc.org | Design and synthesis of novel dyes incorporating the this compound moiety. |
Expanded Scope in Mechanistic Organic Chemistry
The sulfonamide group is increasingly being recognized for its utility as a directing group in C-H activation reactions, a powerful tool for the late-stage functionalization of complex molecules. acs.orgnih.govnih.gov This opens up new possibilities for using this compound in mechanistic studies and as a tool in organic synthesis.
Directing Group for C-H Functionalization: The sulfonamide moiety can direct transition metal catalysts to activate specific C-H bonds, enabling the introduction of new functional groups with high regioselectivity. researchgate.netrsc.org Investigating the directing ability of the this compound group could lead to the development of novel synthetic methodologies for the construction of complex organic molecules.
Organocatalysis: Chiral sulfonamides have emerged as effective organocatalysts for a variety of asymmetric transformations. nih.govnih.govacs.org The development of chiral variants of this compound could lead to a new class of organocatalysts with unique reactivity and selectivity. Proline sulfonamides, for instance, have been successfully used in enantioselective aldol (B89426) reactions. nih.gov
| Mechanistic Role | Potential Application of this compound | Research Focus |
| C-H Activation Directing Group | To control the regioselectivity of C-H functionalization reactions. acs.orgnih.gov | Exploring the scope and limitations of this compound as a directing group. |
| Organocatalysis | As a scaffold for the design of new chiral catalysts. nih.govnih.gov | Synthesis of chiral this compound derivatives and their application in asymmetric catalysis. |
Interdisciplinary Research with Biological and Environmental Sciences
The intersection of chemistry with biological and environmental sciences presents significant opportunities for new discoveries. The study of this compound in these contexts is currently underexplored but holds considerable potential.
Biological Activity: While many sulfonamides are known for their antibacterial properties, the biological activity of this compound is not well-documented. Screening this compound and its derivatives for various biological activities could uncover new therapeutic leads. The structural similarity to other bioactive sulfonamides suggests that it could interact with biological targets.
Environmental Fate and Ecotoxicity: The widespread use of sulfonamides in agriculture and medicine has led to their detection in the environment. nih.gov Understanding the environmental fate and ecotoxicity of this compound is crucial for assessing its potential environmental impact. Studies on other sulfonamides have shown that they can be toxic to aquatic organisms, particularly algae. nih.govfao.org Research into the biodegradability and potential for bioaccumulation of this compound is needed to ensure its environmentally responsible use. epa.gov
| Research Area | Key Questions for this compound | Potential Impact |
| Biological Activity | Does it exhibit antimicrobial, antiviral, or other therapeutic properties? | Discovery of new drug candidates. |
| Environmental Science | What is its persistence, mobility, and toxicity in aquatic and terrestrial ecosystems? nih.govfao.org | Informed environmental risk assessment and regulation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-diethylmethanesulfonamide, and how can purity be validated?
- Methodology : this compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and diethylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended. Validate purity using HPLC-MS/MS (retention time and mass-to-charge ratio) and H/C NMR spectroscopy (e.g., confirming sulfonamide proton absence at δ 3.0–3.5 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- IR spectroscopy : Identify sulfonyl S=O stretching bands (~1300–1350 cm and 1150–1200 cm).
- NMR : Confirm ethyl group protons (δ 1.2–1.4 ppm for CH, δ 3.3–3.5 ppm for CH) and sulfonamide connectivity.
- Elemental analysis : Match experimental and theoretical C, H, N, S percentages (±0.3% tolerance). Cross-reference with databases like PubChem or NIST for spectral validation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers away from oxidizers. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Dispose via hazardous waste protocols compliant with local regulations (e.g., EPA guidelines). Monitor for acute toxicity symptoms (e.g., respiratory irritation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodology : Conduct systematic solubility studies using the shake-flask method:
Saturate solvents (water, ethanol, DMSO) with the compound at 25°C.
Filter and quantify dissolved compound via UV-Vis spectroscopy (calibrated at λ ~210 nm).
Compare results with literature, adjusting for temperature and solvent lot variations. Conflicting data may arise from impurities or crystallinity differences; use DSC to check polymorphic forms .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?
- Methodology :
- pH-dependent stability : Incubate the compound in buffers (pH 2–10) at 37°C. Withdraw aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation products.
- Mechanistic insight : Use LC-MS to identify hydrolysis byproducts (e.g., methanesulfonic acid, diethylamine). Kinetic modeling (Arrhenius plots) can predict shelf-life under varying conditions .
Q. How can researchers address discrepancies in biological activity data for sulfonamide derivatives like this compound?
- Methodology :
Replicate assays : Test the compound in standardized cell lines (e.g., HEK293 for cytotoxicity) with positive/negative controls.
Batch variability : Characterize different synthesis batches via elemental analysis and NMR to rule out impurity-driven effects.
Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent residues) .
Q. What strategies can optimize the crystallographic analysis of this compound for structural confirmation?
- Methodology : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using software like SHELX. Compare bond lengths (e.g., S–N ~1.63 Å) and torsion angles with analogous sulfonamides (e.g., N,N-dibenzylmethanesulfonamide) to validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
